molecular formula C23H28ClN3O4S B2397375 4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1329908-32-8

4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2397375
CAS No.: 1329908-32-8
M. Wt: 478
InChI Key: IOBFKDWLFDOZNM-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with multiple substituents, including methoxy and morpholino groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core The initial step may involve the condensation of 4-methoxy-7-methylbenzoic acid with thiosemicarbazide to form the corresponding thiazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide: A selective positive allosteric modulator of the muscarinic M4 receptor.

  • N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine: Another derivative with potential biological activity.

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-16-4-9-19(29-3)20-21(16)31-23(24-20)26(11-10-25-12-14-30-15-13-25)22(27)17-5-7-18(28-2)8-6-17;/h4-9H,10-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBFKDWLFDOZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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